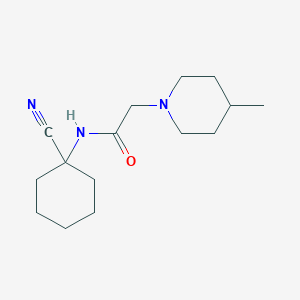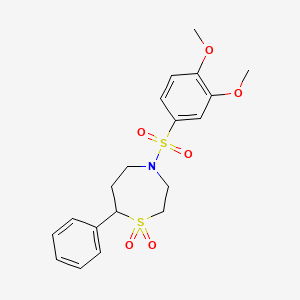
4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide" is a sulfonamide derivative, which is a class of compounds that have been extensively studied in bioorganic and medicinal chemistry due to their diverse biological activities. Sulfonamides are known for their tautomeric behavior, which can influence their pharmaceutical properties .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the protection of the nitrogen atom. In one study, the 3,4-dimethoxybenzyl group was utilized as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This protecting group could be removed using 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ), with the yield being influenced by the substituents on the phenyl ring . This method could potentially be applied to the synthesis of "this compound" by adjusting the protecting group strategy and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformation of sulfonamide derivatives are crucial as they determine the compound's reactivity and interaction with biological targets. Tautomeric forms, such as amino and imino, can be identified using spectroscopic methods like infrared and nuclear magnetic resonance . These techniques could be employed to analyze the tautomeric behavior of "this compound" and understand its structural dynamics.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including sulfonation and sulfation. The reactivity of these compounds with sulfur trioxide has been studied, showing that the product distribution is influenced by the directing effects of substituents and the formation of intermediates like phenyl hydrogen sulfates . These findings suggest that the chemical reactivity of "this compound" could be similarly affected by its substituents and the conditions under which sulfonation reactions are performed.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. For instance, the introduction of a fluorescent moiety can enable the use of sulfonamide derivatives as labeling reagents in high-performance liquid chromatography (HPLC) for the detection of carboxylic acids . The solubility, stability, and fluorescence properties of these compounds are essential for their application in analytical chemistry. The properties of "this compound" would need to be characterized to assess its suitability for similar applications.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Methods and Compound Development
Researchers have explored various synthetic methods and chemical reactions involving sulfonyl-containing compounds, demonstrating the versatility of these molecules in creating novel chemical structures. For example, the use of the 3,4-dimethoxybenzyl group as a new N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives showcases innovative approaches to protect nitrogen atoms during synthesis, with potential applications in developing novel organic compounds (Grunder-Klotz & Ehrhardt, 1991). Additionally, the synthesis of novel substituted 1,5-benzothiazepines containing 1,4-benzodioxane sulfonyl moiety illustrates the creation of complex heterocyclic compounds with potential pharmaceutical applications (Chhakra et al., 2019).
Understanding Chemical Behavior and Properties
Investigations into the chemical behavior and properties of sulfonyl and sulfonyl-related compounds provide valuable insights into their reactivity and potential applications. For instance, studies on the tautomeric behavior of sulfur-containing compounds using spectroscopic methods help in understanding their molecular conformations and potential implications in pharmaceutical and biological activities (Erturk et al., 2016). Such detailed analyses contribute to the broader understanding of how these compounds interact at the molecular level, influencing their practical applications in various fields.
Potential Applications in Material Science and Fluorescence
The development and study of fluorescent molecular probes, such as those incorporating sulfonyl groups, highlight the application of these compounds in biological and material sciences. Research into fluorescent solvatochromic dyes, which exhibit strong solvent-dependent fluorescence, demonstrates the potential of sulfonyl-containing compounds in developing sensitive molecular probes for studying biological events and processes (Diwu et al., 1997). These studies pave the way for innovative applications in sensing technologies and imaging techniques.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-25-17-9-8-16(14-18(17)26-2)28(23,24)20-11-10-19(27(21,22)13-12-20)15-6-4-3-5-7-15/h3-9,14,19H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKQOFMCLBRWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


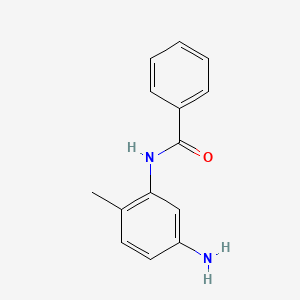
![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)
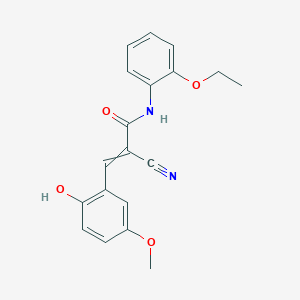
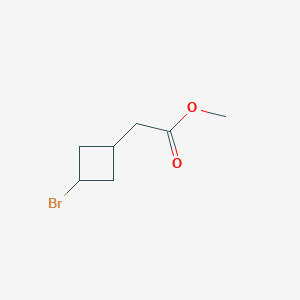
![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)
![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)
![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)
